molecular formula C20H34N2O3S B225522 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No. B225522
M. Wt: 382.6 g/mol
InChI Key: JQGOEHBRWYSGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as EITPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This makes 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide a potential candidate for the development of new pain medications. In cancer research, 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide a potential candidate for the development of new cancer therapies. In drug discovery, 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the inhibition of voltage-gated sodium channels, which are responsible for the transmission of electrical signals in neurons and other excitable cells. By inhibiting these channels, 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide reduces the ability of neurons to transmit pain signals, which can be beneficial in the treatment of chronic pain. In cancer cells, 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide induces apoptosis by activating the caspase pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects
4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, induction of apoptosis in cancer cells, and modulation of the immune system. In addition, 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in laboratory experiments. In addition, 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have a high degree of selectivity for voltage-gated sodium channels, which reduces the risk of off-target effects. However, one limitation of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the use of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in scientific research. One area of interest is the development of new pain medications that target voltage-gated sodium channels. Another area of interest is the development of new cancer therapies that target the caspase pathway. In addition, 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide may be used as a scaffold for the development of new compounds with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves multiple steps, including the reaction of 4-ethoxy-3-isopropylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine, followed by the addition of ethylamine and purification through column chromatography. The resulting compound has a white crystalline structure and a molecular weight of 425.64 g/mol.

properties

Product Name

4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Molecular Formula

C20H34N2O3S

Molecular Weight

382.6 g/mol

IUPAC Name

4-ethoxy-3-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H34N2O3S/c1-8-25-18-10-9-16(11-17(18)14(2)3)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,14-15,21-22H,8,12-13H2,1-7H3

InChI Key

JQGOEHBRWYSGKX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C

Origin of Product

United States

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